The compound p53 (139-147) refers to a specific peptide fragment derived from the tumor suppressor protein p53, which plays a critical role in regulating the cell cycle and preventing cancer formation. This peptide corresponds to amino acids 139 to 147 of the full-length p53 protein, which is known for its involvement in various cellular stress responses, including DNA damage, oncogene activation, and hypoxia. The p53 protein itself is composed of 393 amino acids and is organized into several functional domains that facilitate its regulatory roles in gene expression and apoptosis.
The p53 protein was first identified in the early 1980s as a cellular protein that binds to the large T antigen of the simian virus 40. Since then, extensive research has established p53 as a pivotal tumor suppressor whose mutations are commonly associated with various cancers. The peptide fragment p53 (139-147) specifically contains sequences that are crucial for its interaction with other proteins, including the mouse double minute 2 homolog, which is a negative regulator of p53.
p53 (139-147) can be classified as a biologically active peptide involved in cellular signaling pathways related to tumor suppression. It falls under the category of tumor suppressor peptides and is significant in cancer research and therapeutic developments.
The synthesis of p53 (139-147) can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis requires careful selection of protecting groups for amino acids to prevent unwanted reactions during coupling. High-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptide and confirm its identity through mass spectrometry.
The molecular structure of p53 (139-147) consists of a specific sequence of amino acids that contribute to its biological function. The sequence is typically represented as:
The molecular weight of this peptide fragment is approximately 1,150 Daltons. Its three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography, which provide insights into its conformation and interaction sites.
p53 (139-147) can participate in various biochemical reactions, primarily involving its binding interactions with other proteins such as MDM2. This interaction inhibits MDM2's ability to ubiquitinate p53, thereby stabilizing it and allowing it to activate downstream target genes involved in cell cycle arrest and apoptosis.
The binding affinity between p53 (139-147) and MDM2 can be quantitatively assessed using surface plasmon resonance or fluorescence polarization assays. These methods provide kinetic data on the binding interactions and help elucidate the mechanisms by which p53 exerts its tumor suppressor functions.
The mechanism by which p53 (139-147) exerts its effects involves several steps:
Research indicates that mutations within this region can significantly impair p53's ability to bind MDM2, highlighting its importance in maintaining cellular homeostasis under stress conditions.
p53 (139-147) is a hydrophilic peptide due to its amino acid composition, which influences its solubility in aqueous environments. Its stability can be affected by environmental factors such as temperature and pH.
The peptide exhibits typical characteristics of proteins, including susceptibility to proteolytic degradation and potential for post-translational modifications such as phosphorylation or acetylation which can modulate its activity.
p53 (139-147) has significant applications in cancer research and therapeutic development:
The DNA-binding domain of p53, encompassing the 139-147 epitope, exhibits extraordinary evolutionary conservation, tracing back over one billion years. The ancestral p53/p63/p73 gene first emerged in early metazoans like sea anemones (Nematostella vectensis), where it functioned primarily in protecting germline genomic integrity against environmental stresses. Structural analyses reveal that this ancestral protein already contained a core DBD homologous to the human p53 DBD, including residues critical for zinc coordination and DNA contact. Gene duplication events during vertebrate evolution led to the emergence of distinct p53, p63, and p73 genes in bony fish. While p63 and p73 diversified functionally—acquiring roles in development (e.g., epithelial differentiation for p63, neurogenesis for p73)—the DBD of p53 itself underwent strong purifying selection, maintaining its core structure and DNA-binding function. This conservation underscores the segment's indispensable role in genomic surveillance across diverse species. Notably, the zinc-coordinating residues within the 139-147 region (particularly Cys residues) are invariant from invertebrates to mammals, highlighting their absolute requirement for structural integrity [2] [9].
Table 1: Evolutionary Conservation of p53 DBD Elements Including the 139-147 Region
Organism Group | Representative Species | Key Evolutionary Development | Conservation Status of 139-147 Motif |
---|---|---|---|
Early Metazoans | Sea anemone (N. vectensis) | Ancestral p63/p73-like gene; germline genome protection | High (Core DNA-binding residues present) |
Invertebrates | Fruit fly (D. melanogaster) | Single p53 gene; stress-induced apoptosis | Moderate-High (Zinc coordination intact) |
Cartilaginous Fish | Elephant shark | Duplication: Separation of p53 from p63/p73 ancestor | High |
Bony Fish | Zebrafish (Danio rerio) | Trifurcation: Functional p53, p63, p73 genes present | Very High |
Mammals | Human (Homo sapiens) | p53 specializes in somatic cell genomic stability; DBD conserved | Very High (Hotspot mutations occur here) |
The intense selective pressure against mutations in the 139-147 epitope stems from its multifaceted role. Firstly, it harbors residues directly involved in zinc ion coordination (Cys176, His179 - using human p53 numbering spanning the DBD). Zinc binding is essential for the correct folding and thermodynamic stability of the DBD core. Disruption of zinc coordination leads to global DBD misfolding, abrogating DNA binding. Secondly, residues within this segment make direct DNA backbone contacts and stabilize the loop-sheet-helix motif necessary for sequence-specific DNA recognition. Mutations here disproportionately disrupt transactivation compared to mutations elsewhere in the DBD. Phylogenetic analyses demonstrate that residues critical for structural stability (e.g., Cys residues for zinc binding) are under stronger purifying selection than some DNA-contact residues, though both show significantly higher conservation than non-DBD regions of p53. This pattern reflects the non-negotiable requirement for structural integrity versus some adaptability in specific DNA contacts, provided overall binding capacity is retained [1] [2] [6].
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